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Introduction
Fasiglifam (TAK-875) is a potent and selective agonist of the G protein-coupled receptor 40

(GPR40), also known as free fatty acid receptor 1 (FFAR1). Developed for the treatment of type

2 diabetes mellitus, Fasiglifam demonstrated significant glucose-lowering effects in clinical

trials. However, its development was terminated in Phase 3 due to concerns about liver safety.

This guide provides an in-depth technical overview of the pharmacology of Fasiglifam,

detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental

protocols used in its evaluation.

Mechanism of Action
Fasiglifam acts as an ago-allosteric modulator of GPR40, a receptor primarily expressed on

pancreatic β-cells.[1] This means it binds to a site on the receptor that is distinct from the

binding site of endogenous ligands, such as free fatty acids (FFAs), and potentiates their effect.

The binding of Fasiglifam to GPR40 initiates a signaling cascade through the Gq alpha subunit

of its associated G protein. This leads to the activation of phospholipase C (PLC), which in turn

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3)

and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum,

triggering the release of stored intracellular calcium (Ca2+). The resulting increase in

intracellular Ca2+ concentration, in a glucose-dependent manner, enhances glucose-stimulated

insulin secretion (GSIS).
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Figure 1: GPR40 Signaling Pathway Activated by Fasiglifam.

Pharmacodynamics
Fasiglifam is a potent agonist of GPR40, with in vitro studies demonstrating its ability to

stimulate intracellular signaling pathways and insulin secretion in a concentration-dependent

manner.

Parameter Cell Line Value Reference

EC50 (IP Production) CHO-hGPR40 72 nM [2]

EC50 (Ca2+

Mobilization)
CHO-hGPR40 16 nM [2]
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Pharmacokinetics
Fasiglifam exhibits favorable pharmacokinetic properties, including rapid absorption and high

oral bioavailability in both preclinical species and humans.

Preclinical Pharmacokinetics (Rats)
Dose Route

Cmax
(µg/mL)

Tmax (h) t1/2 (h)
Bioavailabil
ity (%)

10 mg/kg Oral 12.4 - 12.9 1 11.1 - 11.6 85 - 120

50 mg/kg Oral 76.2 - 83.7 1 9.8 - 10.3 85 - 120

Human Pharmacokinetics (Single 50 mg Oral Dose)
Parameter Value Reference

Tmax 3 - 4 h [3]

t1/2 28 - 30 h [3]

Absolute Oral Bioavailability >76.0% [4]

Clinical Efficacy
Phase II and III clinical trials demonstrated that Fasiglifam effectively improved glycemic

control in patients with type 2 diabetes.

Study
Treatment
Group

Change in
HbA1c from
Baseline

Placebo-
Corrected
Change in
HbA1c

Reference

Phase III (24

weeks)
Fasiglifam 25 mg -0.57% -0.75% [1][5]

Fasiglifam 50 mg -0.83% -1.01% [1][5]

Placebo +0.16% - [1][5]
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Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay is a primary method for evaluating the potency of GPR40 agonists.

Objective: To measure the increase in intracellular calcium concentration in response to

Fasiglifam in cells expressing GPR40.

Methodology:

Cell Culture: CHO-K1 or HEK293 cells stably expressing human GPR40 are seeded in 96-

well black-walled, clear-bottom plates and cultured overnight.[6]

Dye Loading: The culture medium is replaced with an assay buffer containing a calcium-

sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5) and probenecid. The cells are

incubated for 60 minutes at 37°C to allow for dye uptake.[6]

Compound Addition: Serial dilutions of Fasiglifam are prepared in the assay buffer. A

baseline fluorescence reading is established before the automated addition of the compound

to the wells.[6]

Signal Detection: The fluorescence intensity is measured kinetically using a fluorescence

plate reader. The increase in fluorescence corresponds to the rise in intracellular calcium.[6]

Data Analysis: The peak fluorescence response is plotted against the compound

concentration, and the EC50 value is determined using a sigmoidal dose-response curve.[7]
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Figure 2: Experimental Workflow for a Calcium Mobilization Assay.

Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the ability of a compound to enhance insulin secretion from pancreatic β-

cells in the presence of glucose.

Objective: To quantify the potentiation of glucose-stimulated insulin secretion by Fasiglifam.

Methodology:

Islet Isolation and Culture: Pancreatic islets are isolated from rodents and cultured overnight.

[8]
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Pre-incubation: Islets are pre-incubated in a low-glucose buffer to establish a basal insulin

secretion rate.[9]

Stimulation: The islets are then incubated in a high-glucose buffer in the presence or

absence of various concentrations of Fasiglifam.

Sample Collection: The supernatant is collected after the incubation period.[9]

Insulin Quantification: The concentration of insulin in the supernatant is measured using an

enzyme-linked immunosorbent assay (ELISA).

Data Analysis: The amount of insulin secreted in the presence of Fasiglifam is compared to

the control (high glucose alone) to determine the fold-increase in insulin secretion.

Oral Glucose Tolerance Test (OGTT) in Diabetic Rats
This in vivo model evaluates the effect of a compound on glucose disposal after an oral

glucose challenge.

Objective: To assess the ability of Fasiglifam to improve glucose tolerance in a diabetic animal

model.

Methodology:

Animal Model: Type 2 diabetic rat models (e.g., Zucker diabetic fatty rats) are used.

Fasting: Rats are fasted overnight (typically 12-16 hours) before the experiment.[10]

Drug Administration: Fasiglifam or vehicle is administered orally at a specified time before

the glucose challenge.[11]

Glucose Challenge: A concentrated glucose solution is administered orally via gavage.[10]

Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0,

30, 60, 120 minutes) after the glucose challenge.[10]

Glucose Measurement: Blood glucose levels are measured using a glucometer.
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Data Analysis: The area under the curve (AUC) for blood glucose is calculated and

compared between the Fasiglifam-treated and vehicle-treated groups to determine the

improvement in glucose tolerance.

Ago-Allosteric Modulator Mechanism
Fasiglifam's action as an ago-allosteric modulator is a key aspect of its pharmacology. It

possesses partial agonist activity on its own but, more importantly, it enhances the response of

the GPR40 receptor to endogenous free fatty acids. This cooperative effect is believed to

contribute to its potent glucose-lowering activity in the postprandial state when FFA levels are

elevated.

Ago-Allosteric Modulation of GPR40 by Fasiglifam
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Figure 3: Ago-Allosteric Mechanism of Fasiglifam at the GPR40 Receptor.
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Discontinuation and Future Directions
The clinical development of Fasiglifam was terminated due to observations of drug-induced

liver injury in a subset of patients during Phase 3 trials.[12] The exact mechanisms underlying

this hepatotoxicity are still under investigation but are thought to be related to the metabolic

fate of the drug. Despite its discontinuation, the study of Fasiglifam has provided valuable

insights into the therapeutic potential of GPR40 agonism for the treatment of type 2 diabetes

and highlights the critical importance of thorough safety assessments in drug development.

Future research in this area will likely focus on developing GPR40 agonists with an improved

safety profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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